molecular formula C6H15NO B1344087 3-Methoxy-3-methylbutan-1-amine CAS No. 1268153-93-0

3-Methoxy-3-methylbutan-1-amine

Cat. No.: B1344087
CAS No.: 1268153-93-0
M. Wt: 117.19 g/mol
InChI Key: CLOYVCHXXWLKSL-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutan-1-amine is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,8-3)4-5-7/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOYVCHXXWLKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624156
Record name 3-Methoxy-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268153-93-0
Record name 3-Methoxy-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Safety and Toxicity Landscape of 3-Methoxy-3-methylbutan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylbutan-1-amine is a primary amine with potential applications in various chemical syntheses, including as a building block in drug discovery and development. A thorough understanding of its safety and toxicological profile is paramount for ensuring safe handling in a laboratory setting and for predicting its potential physiological effects in downstream applications.

This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound and its hydrochloride salt. Due to the limited publicly available data for the amine, this guide incorporates a toxicological assessment of a close structural analogue, 3-Methoxy-3-methyl-1-butanol (MMB), to provide a more complete, albeit surrogate, safety profile. This approach is a common practice in the initial stages of chemical safety assessment, allowing for informed decision-making in the absence of compound-specific data.

Chemical Identification

Identifier This compound Hydrochloride 3-Methoxy-3-methyl-1-butanol (Surrogate)
CAS Number 1454690-49-356539-66-3[1][2]
Molecular Formula C₆H₁₆ClNOC₆H₁₄O₂[3]
Appearance Off-white to light yellow solidColorless liquid[4]
Storage Temperature Room temperature, keep dry and coolRoom temperature, in a cool, well-ventilated place[2]

Hazard Identification and Classification

This compound Hydrochloride

The hydrochloride salt of the target compound is classified with the following hazard statements according to the Globally Harmonized System (GHS):

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

The GHS pictogram associated with this compound is the exclamation mark, indicating its potential for the above-mentioned hazards.

3-Methoxy-3-methyl-1-butanol (Surrogate Data)

The butanol analogue is also classified as causing serious eye irritation.[2] It is considered a combustible liquid.[1][2] While not classified for acute oral, dermal, or inhalation toxicity, it may cause lung damage if swallowed due to aspiration.[1]

First-Aid Measures

Effective first-aid is critical in mitigating exposure. The following protocols are based on the known hazards of the amine hydrochloride and the more detailed information available for the butanol surrogate.

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Skin Contact Remove contaminated clothing. Flush skin with plenty of running water and soap if available. Seek medical attention if irritation develops or persists.[1]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][7]
Ingestion Do NOT induce vomiting. If vomiting occurs, keep head lower than hips to prevent aspiration.[1] Rinse mouth with water. Seek immediate medical attention.[1][7]

Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling Workflow

The following diagram outlines a recommended workflow for the safe handling of this compound and its analogues.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_vent Use in a well-ventilated area (fume hood recommended) prep_ppe->handle_vent handle_transfer Avoid generating dust/aerosols handle_vent->handle_transfer handle_compat Keep away from incompatible materials (e.g., strong oxidizers) handle_transfer->handle_compat cleanup_decon Decontaminate work surfaces handle_compat->cleanup_decon cleanup_waste Dispose of waste in accordance with regulations cleanup_decon->cleanup_waste cleanup_wash Wash hands thoroughly cleanup_waste->cleanup_wash

Caption: A generalized workflow for the safe handling of this compound and its analogues.

Storage
  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers tightly sealed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1][7]

  • For the butanol analogue, it is recommended to avoid sources of ignition as it is a combustible liquid.[1][2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Skin Protection: Wear protective gloves (e.g., neoprene or PVC), a lab coat, and consider an apron for larger quantities.[1]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator.[7]

Detailed Toxicological Profile (Surrogate Data from 3-Methoxy-3-methyl-1-butanol)

The following toxicological data is for 3-Methoxy-3-methyl-1-butanol and should be considered indicative of the potential hazards of this compound until specific data becomes available.

Acute Toxicity
Route Species Value Reference
Oral Rat (male)LD50: 4500 mg/kg bw[4]
Oral Rat (female)LD50: 4300 mg/kg bw[4]
Oral MouseLD50: 5830 mg/kg[1]
Dermal RatLD50: >2000 mg/kg bw[4]
  • Inhalation: No data is available on the acute inhalation toxicity of MMB.[4]

Irritation and Sensitization
  • Skin Irritation: Undiluted MMB showed slight irritation to rabbit skin after prolonged exposure.[4] However, other studies classify it as non-irritating.[8]

  • Eye Irritation: MMB is considered moderately irritating to rabbit eyes.[4][8]

  • Sensitization: There was no evidence of skin sensitization in guinea pigs.[4]

Repeated Dose Toxicity

In a 28-day repeated dose oral gavage study in rats, the following No-Observed-Adverse-Effect Levels (NOAELs) were established:[1][4]

  • Males: 60 mg/kg bw/day

  • Females: 250 mg/kg bw/day

The primary effects observed at higher doses were increased relative weights of the kidneys and liver.[1][4]

Mutagenicity and Carcinogenicity
  • Mutagenicity: MMB was not mutagenic in a reverse gene mutation assay (Ames test) and did not induce chromosomal aberrations in vitro.[1][8]

  • Carcinogenicity: There is no available information on the carcinogenicity of MMB.[1]

Reproductive and Developmental Toxicity
  • In a reproduction/developmental toxicity screening test in rats, the NOAEL for reproductive and developmental toxicity was 1000 mg/kg bw/day.[1]

  • In a developmental toxicity study, the NOAEL for developmental toxicity in rats was 500 mg/kg bw/day.[1][4]

Conclusion

The available data for this compound hydrochloride indicates that it should be handled as a hazardous substance that is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. While comprehensive toxicological data for the amine itself is lacking, the detailed profile of its structural analogue, 3-Methoxy-3-methyl-1-butanol, suggests a low potential for acute toxicity, mutagenicity, and reproductive/developmental toxicity. The primary concerns based on the surrogate data are eye irritation and potential organ weight changes upon repeated high-dose exposure.

Researchers, scientists, and drug development professionals should adhere to the stringent handling and PPE recommendations outlined in this guide. All laboratory work should be conducted with the assumption that this compound possesses hazards similar to or greater than its hydrochloride salt and butanol analogue until more specific data becomes available.

References

  • OECD SIDS. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. UNEP Publications. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound hydrochloride.
  • Kuraray Co., Ltd. (n.d.). 3-Methoxy-3-Methyl-1-Butanol. ResearchGate. Retrieved from [Link]

  • Synerzine. (2020). SAFETY DATA SHEET 1-Butanol, 3-methoxy-3-methyl-. Retrieved from [Link]

  • Godavari Biorefineries Ltd. (2023). SAFETY DATA SHEET: 3-METHOXY BUTANOL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2010). Screening Level Determination for 3-Methoxy-3-Methyl-1-Butanol. Retrieved from [Link]

  • Pandalabs. (2022). MMB (3-Methoxy-3-Methyl-1-Butanol) Safety Data Sheet. Retrieved from [Link]

Sources

Literature review on 3-Methoxy-3-methylbutan-1-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Methoxy-3-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, featuring a sterically hindered neopentyl-like backbone with a methoxy functional group, presents specific challenges and opportunities in its synthesis. This technical guide provides a comprehensive review of the most scientifically sound and practical pathways for the synthesis of this compound. We will delve into two primary, industrially relevant strategies: the direct amination of 3-Methoxy-3-methylbutan-1-ol and the reductive amination of 3-Methoxy-3-methylbutanal. This guide will provide detailed mechanistic insights, step-by-step experimental protocols derived from analogous transformations, and a comparative analysis of these routes to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to this compound

This compound, with the CAS Number 1454690-49-3 for its hydrochloride salt, is a primary amine characterized by a quaternary carbon atom adjacent to the ethylamine moiety.[1][2] This structural feature imparts significant steric hindrance, which influences its reactivity and the choice of synthetic methodologies. The presence of the methoxy group offers a site for potential further functionalization and can influence the molecule's polarity and pharmacokinetic properties in drug discovery applications.

The synthesis of sterically hindered amines like this compound requires careful consideration of reaction conditions to overcome the steric hindrance and avoid competing elimination reactions.[3] This guide will focus on robust methods that are known to be effective for the synthesis of analogous structures.

Synthesis of the Key Precursor: 3-Methoxy-3-methylbutan-1-ol

A common and economically viable starting point for the synthesis of this compound is the corresponding alcohol, 3-Methoxy-3-methylbutan-1-ol. This precursor is readily synthesized via the acid-catalyzed addition of methanol to 3-methyl-3-buten-1-ol.[4][5]

G cluster_0 Synthesis of 3-Methoxy-3-methylbutan-1-ol 3_methyl_3_buten_1_ol 3-Methyl-3-buten-1-ol Reaction Addition Reaction 3_methyl_3_buten_1_ol->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Heterogeneous Acid Catalyst Acid_Catalyst->Reaction Product 3-Methoxy-3-methylbutan-1-ol Reaction->Product

Caption: Synthesis of the precursor alcohol.

Experimental Protocol: Synthesis of 3-Methoxy-3-methylbutan-1-ol

This protocol is based on methodologies described in the patent literature.[4]

  • Reactor Setup: Charge a sealed batch reactor with 3-methyl-3-buten-1-ol, methanol, and a heterogeneous acid catalyst (e.g., SiO₂-Al₂O₃, or a strong acidic ion exchange resin). The molar ratio of methanol to the unsaturated alcohol is typically high to serve as both reactant and solvent.

  • Reaction Conditions: Heat the stirred mixture to a temperature between 100-180°C. The reaction is carried out under pressure, which will autogenously rise to 1.5-3.5 MPa depending on the temperature.[4]

  • Reaction Time: Maintain these conditions for 1 to 12 hours, monitoring the reaction progress by gas chromatography (GC).

  • Work-up and Purification: After cooling the reactor, vent the excess pressure. The solid catalyst is removed by filtration. The resulting liquid is then purified by fractional distillation to yield high-purity 3-Methoxy-3-methylbutan-1-ol.[4]

ParameterValueReference
Starting Materials3-Methyl-3-buten-1-ol, Methanol[4]
CatalystHeterogeneous Acid Catalyst (e.g., SiO₂-Al₂O₃)[4]
Temperature100-180°C[4]
Pressure1.5-3.5 MPa[4]
Reaction Time1-12 hours[4]

Pathway I: Direct Amination of 3-Methoxy-3-methylbutan-1-ol

The direct conversion of alcohols to amines is a highly atom-economical and environmentally favorable process. This approach, often termed "ammonolysis of alcohols," is particularly well-suited for industrial-scale production. The synthesis of neopentylamine from neopentyl alcohol, a close structural analog, provides a strong precedent for this pathway.[6][7][8]

The reaction proceeds via a "borrowing hydrogen" or "hydrogen shuttle" mechanism.[1][9] The catalyst, typically a hydrogenation/dehydrogenation catalyst like Raney nickel or a supported noble metal, first dehydrogenates the alcohol to the corresponding aldehyde in situ. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the primary amine.

G cluster_1 Direct Amination Pathway Alcohol 3-Methoxy-3-methylbutan-1-ol Dehydrogenation Dehydrogenation (-H₂) Alcohol->Dehydrogenation Aldehyde 3-Methoxy-3-methylbutanal (in situ) Dehydrogenation->Aldehyde Condensation Condensation (-H₂O) Aldehyde->Condensation Ammonia Ammonia (NH₃) Ammonia->Condensation Imine Imine Intermediate Condensation->Imine Hydrogenation Hydrogenation (+H₂) Imine->Hydrogenation Amine This compound Hydrogenation->Amine

Caption: Mechanism of direct amination of an alcohol.

Experimental Protocol: Direct Amination (Analogous to Neopentylamine Synthesis)

This protocol is adapted from the patented synthesis of neopentylamine.[7][8]

  • Reactor Setup: A high-pressure, continuous-flow reactor is packed with a hydrogenation catalyst, such as Raney nickel pills or a supported nickel catalyst.

  • Reactant Feed: Liquid ammonia and 3-Methoxy-3-methylbutan-1-ol are pumped into the reactor at elevated pressure (e.g., 200-250 bar). A small amount of gaseous hydrogen is also introduced to maintain catalyst activity.[7][8] An excess of ammonia is used to suppress the formation of secondary and tertiary amines.[1]

  • Reaction Conditions: The reactor is heated to a temperature of 230-250°C.[8]

  • Product Collection and Purification: The reaction mixture exits the reactor and is cooled. The pressure is reduced, and the excess ammonia is distilled off for recycling. The remaining mixture of the product amine, unreacted alcohol, and water is then separated by fractional distillation.

ParameterValueReference
Starting Material3-Methoxy-3-methylbutan-1-ol[7][8]
ReagentLiquid Ammonia (in excess)[7][8]
CatalystRaney Nickel or supported Ni[7][8]
Temperature230-250°C[8]
Pressure200-250 bar[8]
Co-reagentHydrogen (catalytic amount)[7][8]

Expertise & Experience Insights: The high temperatures and pressures required for this transformation are indicative of the high activation energy for the dehydrogenation of the sterically hindered alcohol. The use of excess ammonia is a critical parameter to ensure high selectivity for the primary amine product.[1] The continuous-flow setup is ideal for large-scale industrial production, allowing for efficient heat transfer and catalyst management.

Pathway II: Reductive Amination of 3-Methoxy-3-methylbutanal

Reductive amination is a cornerstone of amine synthesis in both academic and industrial laboratories.[2][10] This two-step, one-pot process involves the formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the corresponding amine.[11]

For the synthesis of this compound, the precursor would be 3-Methoxy-3-methylbutanal. This aldehyde can be prepared by the controlled oxidation of 3-Methoxy-3-methylbutan-1-ol.

The key advantage of this method is the milder reaction conditions compared to direct amination of the alcohol. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they are selective for the reduction of the iminium ion in the presence of the starting aldehyde.[11]

G cluster_2 Reductive Amination Pathway Aldehyde 3-Methoxy-3-methylbutanal Imine_Formation Imine Formation Aldehyde->Imine_Formation Ammonia Ammonia (NH₃) Ammonia->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction Imine->Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reduction Amine This compound Reduction->Amine

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Methoxy-3-methylbutan-1-amine (MMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-3-methylbutan-1-amine (MMBA) is a specialized ether-amine building block used in pharmaceutical synthesis to introduce solubilizing methoxy-isobutyl motifs. While often commercially available, in-house synthesis is frequently required for isotopic labeling, derivative generation, or supply chain independence.

This Application Note details the "Isoprenol Route," the most atom-economical and scalable protocol starting from Isobutylene . Unlike direct hydroamination strategies which suffer from poor regioselectivity, this three-phase protocol ensures precise installation of the ether and amine functionalities.

Core Reaction Pathway[1]
  • Prins Condensation: Isobutylene + Formaldehyde

    
     Isoprenol (3-methyl-3-buten-1-ol).[1]
    
  • Etherification: Isoprenol + Methanol

    
     3-Methoxy-3-methylbutan-1-ol (MMB-OH).
    
  • Catalytic Amination: MMB-OH + Ammonia

    
     MMBA.
    

Strategic Overview & Mechanism

The synthesis relies on the varying reactivity of the carbon centers in isobutylene. We first exploit the electron-rich double bond for electrophilic attack by formaldehyde (Prins), then utilize the Markovnikov preference of the resulting alkene to install the methoxy group, and finally convert the primary alcohol to an amine.

MMBA_Synthesis cluster_conditions Critical Process Parameters Isobutylene Isobutylene (C4H8) Isoprenol Isoprenol (Intermediate 1) Isobutylene->Isoprenol Prins Condensation (SnCl4 or Solid Acid) HCHO Formaldehyde HCHO->Isoprenol MMB_OH MMB-OH (Intermediate 2) Isoprenol->MMB_OH Etherification (MeOH, H+, 50-150°C) MMBA MMBA (Target Amine) MMB_OH->MMBA Reductive Amination (NH3, H2, Ni/Cu Cat) P1 Phase 1: Anhydrous conditions to prevent diol formation P2 Phase 2: Excess MeOH to drive equilibrium P3 Phase 3: High NH3 partial pressure to suppress secondary amines

Figure 1: The stepwise conversion of Isobutylene to MMBA, highlighting key intermediates and process controls.

Phase 1: Carbon Skeleton Assembly (Prins Condensation)

Objective: Synthesis of 3-methyl-3-buten-1-ol (Isoprenol).[1] Mechanism: Acid-catalyzed electrophilic addition of formaldehyde to isobutylene, followed by proton elimination.

Materials & Equipment[1][3][4][5][6]
  • Reactants: Isobutylene (gas), Paraformaldehyde (or Formalin 37%), Dichloromethane (solvent).

  • Catalyst: Tin(IV) chloride (

    
    ) or H-ZSM-5 Zeolite (for heterogeneous catalysis).
    
  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Protocol A: Lewis Acid Catalysis (Batch Mode)
  • Setup: Purge a 1L autoclave with

    
    .
    
  • Loading: Charge Paraformaldehyde (30 g, 1.0 eq) and dry Dichloromethane (300 mL).

  • Catalyst Addition: Cool to 0°C. Add

    
     (5 mol%) dropwise under 
    
    
    
    .
  • Isobutylene Addition: Condense Isobutylene (67 g, 1.2 eq) into the reactor at -10°C.

  • Reaction: Seal reactor. Warm to 60°C and stir at 800 rpm for 6 hours. Pressure will rise (approx. 3-5 bar) and then stabilize.

  • Quench: Cool to 0°C. Vent excess isobutylene into a scrubber. Quench with saturated

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Fractional distillation. Isoprenol boils at ~130°C.

    • Target Yield: 65-75%.

    • Critical QC: Check for 3-methyl-2-buten-1-ol (Prenol) isomer via GC.

Phase 2: Functionalization (Etherification)

Objective: Synthesis of 3-methoxy-3-methylbutan-1-ol (MMB-OH). Mechanism: Acid-catalyzed Markovnikov addition of methanol across the alkene.

Protocol B: Solid Acid Catalysis (Scalable)

This step uses a solid acid catalyst to avoid corrosion and simplify workup.

  • Reactants: Isoprenol (from Phase 1), Methanol (Anhydrous).

  • Catalyst: Amberlyst-15 or H-Beta Zeolite.

ParameterSpecificationRationale
Molar Ratio Isoprenol:MeOH (1:5)Excess MeOH drives equilibrium to product and prevents polymerization.
Temperature 60 - 80°CHigher temps favor reversion to alkene (elimination).
Pressure Atmospheric or slight back-pressureSufficient to keep MeOH liquid at reaction temp.
Time 4 - 8 HoursMonitor via GC until Isoprenol < 2%.

Step-by-Step:

  • Load Isoprenol (50 g) and Methanol (250 mL) into a round-bottom flask.

  • Add Amberlyst-15 resin (5 wt% relative to Isoprenol).

  • Reflux gently (approx 65°C) for 6 hours.

  • Filtration: Filter off the catalyst beads (can be regenerated).

  • Concentration: Rotary evaporate excess Methanol.

  • Distillation: Vacuum distill the residue. MMB-OH is a clear liquid (bp ~174°C at atm, or ~75°C at 10 mmHg).

    • Validation: 1H NMR should show a sharp singlet at

      
       3.2 ppm (Methoxy) and disappearance of alkene protons.
      

Phase 3: Nitrogen Installation (Amination)

Objective: Conversion of MMB-OH to MMBA. Route Selection:

  • Method A (Industrial/Pilot): Catalytic Reductive Amination. Best for >100g scales.

  • Method B (Lab/Pharma): Mesylation/Azidation. Best for <10g scales or if high-pressure autoclaves are unavailable.

Method A: Catalytic Reductive Amination (High Pressure)

This utilizes "Hydrogen Borrowing" methodology: Alcohol


 Aldehyde 

Imine

Amine.
  • Catalyst: Raney Nickel (active) or Cu/ZnO/Al2O3.

  • Gases: Ammonia (

    
    ), Hydrogen (
    
    
    
    ).
  • Loading: Charge MMB-OH (100 g) and Raney Nickel (5 g, washed with EtOH) into a 500 mL autoclave.

  • Ammonia Charge: Cool to 5°C. Pressurize with anhydrous

    
     (gas) to saturation (approx. 5 eq).
    
  • Hydrogen Charge: Pressurize with

    
     to 30 bar.
    
  • Reaction: Heat to 180-200°C . Total pressure may reach 80-100 bar.

  • Duration: 12 hours.

  • Workup: Cool, vent gases carefully. Filter catalyst (Pyrophoric hazard!).

  • Purification: Rectification (fractional distillation).

    • Note: The methoxy group is stable under these reductive conditions.

Method B: Mesylation/Azidation (Standard Lab Protocol)

For researchers without high-pressure hydrogenation capabilities.

Step 1: Mesylation

  • Dissolve MMB-OH (10 mmol) and

    
     (15 mmol) in DCM (50 mL) at 0°C.
    
  • Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise.

  • Stir 2h. Wash with water/brine. Dry and concentrate to yield the Mesylate.

Step 2: Azidation

  • Dissolve Mesylate in DMF (30 mL).

  • Add Sodium Azide (

    
    , 15 mmol). Caution: Azides are shock-sensitive.
    
  • Heat to 80°C for 4 hours.

  • Extract with Ether/Water to isolate the Azide (

    
    ).
    

Step 3: Staudinger Reduction

  • Dissolve Azide in THF. Add Triphenylphosphine (

    
    , 1.1 eq).
    
  • Stir until

    
     evolution ceases. Add Water (1 mL).
    
  • Reflux 2h.

  • Purification: Acid/Base extraction. Acidify to pH 2 (amine goes to water), wash organics, basify aqueous layer to pH 12, extract Amine into DCM.

Analytical Quality Control

Data based on purified this compound.

TestMethodAcceptance Criteria
Purity GC-FID (DB-1 Column)

98.0%
Identity 1H NMR (CDCl3)

1.18 (s, 6H), 1.65 (t, 2H), 2.80 (t, 2H), 3.20 (s, 3H).
Water Content Karl Fischer

0.2%
Appearance VisualClear, colorless liquid
Troubleshooting Guide
  • Problem: Low yield in Phase 2 (Etherification).

    • Cause: Temperature too high (>100°C) causes elimination back to Isoprenol or polymerization.

    • Fix: Maintain T < 80°C and increase catalyst loading.

  • Problem: Secondary amine formation in Phase 3 (Method A).

    • Cause: Low Ammonia:Alcohol ratio.

    • Fix: Ensure

      
       is in large excess (>5:1 molar ratio).
      

References

  • Prins Reaction on Isobutylene: A. V. Tarasov et al., "Kinetics of the Prins Reaction of Isobutylene with Formaldehyde," Petroleum Chemistry, 2018.

  • Synthesis of 3-Methoxy-3-methylbutan-1-ol (MMB-OH): Kuraray Co., Ltd.[2] "Method for producing 3-methoxy-3-methyl-1-butanol."[2][3][4][5] U.S. Patent 4,990,697.[6]

  • Catalytic Amination of Alcohols: S. Bähn et al., "Catalytic Synthesis of Primary Amines from Alcohols and Ammonia," ChemCatChem, 2011.

  • General Properties of MMB Derivatives: OECD SIDS Initial Assessment Report for 3-Methoxy-3-methyl-1-butanol, 2004.

Sources

Application Note: Designing Thermomorphic Biphasic Solvents with 3-Methoxy-3-methylbutan-1-amine (MMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide details the formulation and validation of Reaction-Induced Phase Separation (RIPS) solvents utilizing 3-Methoxy-3-methylbutan-1-amine (MMBA) . While traditional amines (MEA) suffer from high regeneration energy penalties, MMBA offers a unique structural advantage: its ether linkage suppresses viscosity buildup, while its steric hindrance lowers the heat of desorption.

By coupling MMBA with a hydrophobic phase splitter (e.g., DEEA or hydrophobic alcohols), researchers can engineer a Thermomorphic Biphasic Solvent (TBS) . This system remains homogeneous during absorption but separates into two liquid phases upon CO2 loading or heating. This allows for the exclusive regeneration of the CO2-rich phase, potentially reducing reboiler duty by 30–40% .[1]

Scientific Mechanism & Formulation Logic

The Role of MMBA (The Kinetic Driver)

MMBA (CAS: 5416-52-4) is a primary amine with a hindered structure.

  • Ether Functionality: The methoxy group increases solubility in water and disrupts hydrogen bonding networks, leading to lower viscosity compared to alkanolamines of similar molecular weight.

  • Steric Hindrance: The gem-dimethyl group adjacent to the amine functionality destabilizes the carbamate bond, facilitating easier CO2 release during stripping.

The Biphasic Mechanism

A pure aqueous MMBA solution is typically miscible (single phase). To achieve phase separation, we utilize the Salting-Out Effect :

  • Absorption (Homogeneous): The solvent (MMBA + Phase Splitter + Water) is a single phase, ensuring maximum surface area for mass transfer.

  • Reaction: MMBA reacts with CO2 to form ionic species (carbamates/protonated amines).

    
    
    
  • Separation (Heterogeneous): As ionic strength increases, the solubility of the hydrophobic "Phase Splitter" decreases. The solution splits into:

    • Lower Phase (Rich): Water + Ionic Species (Captured CO2) + MMBA.

    • Upper Phase (Lean): Hydrophobic Phase Splitter (almost no CO2).

Formulation Strategy

To design this solvent, we use a ternary system:

ComponentFunctionTypical Concentration
MMBA Absorbent: Provides fast reaction kinetics.20–30 wt%
DEEA (Diethylethanolamine) Phase Splitter: Tertiary amine; hydrophobic character induces separation upon ionic loading.30–40 wt%
Water Solvent: Solubilizes ionic products.Balance

Experimental Protocol: Solvent Characterization & Validation

Phase 1: Cloud Point & Solubility Screening

Objective: Determine the Lower Critical Solution Temperature (LCST) to ensure the solvent is homogeneous at absorber conditions (40°C).

Materials:

  • MMBA (>98% purity)

  • DEEA (Phase Splitter)[2]

  • Deionized Water

  • Thermostatic bath (accuracy ±0.1°C)

Protocol:

  • Preparation: Prepare 10mL samples of varying MMBA/DEEA ratios (e.g., 2:4, 3:3, 4:2 by weight) with water.

  • Equilibrium: Place samples in a stirred vessel.

  • Ramp: Heat from 20°C to 80°C at a rate of 1°C/min.

  • Observation: Record the temperature (Cloud Point) where the solution turns turbid.

    • Target: LCST > 45°C (Solvent should be single-phase during absorption to avoid mass transfer limitations).

Phase 2: Vapor-Liquid Equilibrium (VLE) & Phase Separation

Objective: Quantify CO2 loading and the volume split ratio.

Workflow Diagram:

ExperimentalWorkflow Prep Solvent Preparation (MMBA/DEEA/H2O) Absorb CO2 Sparging (40°C, 1 atm) Prep->Absorb Homogeneous Equil Equilibrium Settling (Settling Funnel) Absorb->Equil Ionic Load Increase Split Phase Separation (Upper vs. Lower) Equil->Split RIPS Event Analyze Titration & Carbon Load Analysis Split->Analyze Extract Aliquots

Caption: Workflow for validating Reaction-Induced Phase Separation (RIPS) in MMBA blends.

Step-by-Step Procedure:

  • Loading: Introduce 100 mL of the formulated solvent into a jacketed glass reactor maintained at 40°C.

  • Sparging: Bubble CO2 gas (150 mL/min) through the solution. Monitor pH drop.

  • Saturation: Continue until CO2 breaks through (measured by IR gas analyzer) or pH stabilizes.

  • Settling: Transfer the loaded solution to a graduated settling funnel. Allow to stand for 30 minutes at 40°C (or heat to 60°C if strictly thermomorphic).

  • Measurement: Record the volume of the Upper Phase (Lean) and Lower Phase (Rich).

  • Sampling: Carefully extract 1 mL from each phase for analysis.

Phase 3: Analytical Quantification (Chittick Method / Titration)

Objective: Confirm that CO2 is concentrated in the lower phase.

  • Amine Concentration: Titrate with 1.0N HCl using methyl orange indicator to determine total amine strength in each phase.

  • CO2 Loading: Use a Chittick apparatus (gas displacement method) or TOC analyzer. Acidify the sample (excess H2SO4) and measure the volume of evolved CO2.

Data Recording Template:

PhaseVolume Fraction (%)Amine Conc.[3] (mol/L)CO2 Loading (mol CO2/mol amine)Viscosity (cP)
Initial 100%[Calculated]0.0~5–10
Upper (Lean) [Measured][Low]< 0.1< 5
Lower (Rich) [Measured][High]> 0.6> 20

Process Engineering Implications

The value of using MMBA lies in the Regeneration Cycle . In a conventional setup, the entire solvent volume is pumped to the stripper (heated to 120°C). In this MMBA biphasic system, only the Lower Phase is sent to the stripper.

System Logic Diagram:

BiphasicProcess Absorber Absorber Column (40°C) Decanter Decanter / Separator Absorber->Decanter CO2 Rich Emulsion Stripper Stripper / Reboiler (120°C) Decanter->Stripper Lower Phase (Rich) (High CO2) Mixer Solvent Mixer Decanter->Mixer Upper Phase (Lean) (Bypasses Heating) Stripper->Mixer Regenerated Lean Solvent Mixer->Absorber Recycled Solvent

Caption: Process flow showing the energy-saving bypass of the lean phase.

Critical Considerations & Troubleshooting

  • Viscosity Management: While MMBA has lower viscosity than MEA, the "Rich Phase" in biphasic systems can become viscous due to high ionic concentration.

    • Solution: If Lower Phase viscosity > 50 cP, increase the water content in the initial formulation by 5%.

  • Volatility: MMBA is relatively volatile.

    • Control: A water wash section at the top of the absorber is mandatory to minimize amine slip.

  • Phase Inversion: Ensure the density difference between the organic (DEEA) phase and the aqueous (MMBA-Carbamate) phase is sufficient (>0.1 g/cm³) to prevent emulsion formation.

References

  • Reaction-Induced Phase Separation in Amine Solvents Source: Zhang, J., et al. "Phase-Change Solvents and Processes for Postcombustion CO2 Capture: A Detailed Review." Industrial & Engineering Chemistry Research. URL:[Link]

  • Properties of Lipophilic Amines (MMBA Analogues) Source: Chowdhury, F. A., et al. "Development of novel tertiary amine absorbents for CO2 capture." Energy Procedia. URL:[Link]

  • Biphasic Solvent Design (DEEA/Amine Blends) Source: Ye, Q., et al. "Absorption of CO2 in a biphasic solvent: 1-Propanol/MEA/H2O." International Journal of Greenhouse Gas Control. URL:[Link]

Sources

Application of 3-Methoxy-3-methylbutan-1-amine in corrosion inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Evaluation of 3-Methoxy-3-methylbutan-1-amine as a Corrosion Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and chemical development professionals on the systematic evaluation of this compound as a potential corrosion inhibitor. While organic molecules containing heteroatoms like nitrogen and oxygen are well-established as effective corrosion inhibitors, this guide focuses specifically on the unique structural aspects of this compound and outlines a rigorous, multi-faceted approach to characterizing its performance. We will delve into the theoretical underpinnings of its inhibition mechanism, provide detailed, field-proven experimental protocols, and offer insights into data interpretation. The methodologies described herein are grounded in internationally recognized standards and are designed to produce reliable, reproducible results for assessing inhibitor efficiency, mechanism of action, and adsorption characteristics.

Introduction: The Imperative for Novel Corrosion Inhibitors

Corrosion, the electrochemical degradation of a material due to its interaction with the environment, poses a significant economic and safety challenge across numerous industries, from oil and gas to infrastructure and transportation.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered during industrial processes like acid pickling and oil well acidizing.[2][3][4]

Effective organic inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) corrosion reactions.[5][6] The efficacy of these inhibitors is intrinsically linked to their molecular structure, particularly the presence of heteroatoms (N, O, S, P) with lone-pair electrons, aromatic rings, and π-bonds, which serve as active centers for adsorption.[3][7][8]

Amines and their derivatives are a cornerstone of corrosion inhibition science due to the electron-donating nature of the nitrogen atom.[5][9][10][11] The compound of interest, this compound, presents a promising scaffold. It features a primary amine group for strong surface interaction and an ether (methoxy) group, which can provide an additional adsorption site through its oxygen atom. This guide outlines the necessary theoretical considerations and practical steps to validate its potential.

Theoretical Foundation and Mechanistic Hypothesis

The performance of an organic inhibitor is governed by its electronic structure and its ability to interact with the metal surface. Before commencing experimental work, a theoretical evaluation can provide valuable predictive insights.

Proposed Mechanism of Inhibition

The inhibition action of this compound is hypothesized to occur via adsorption onto the metal surface (e.g., mild steel) in a corrosive medium (e.g., HCl solution). This adsorption can be characterized as a combination of physisorption and chemisorption:

  • Physisorption: In an acidic solution, the amine group becomes protonated (-NH3+). This positively charged species can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of chloride ions (Cl-) from the acid, forming a physical barrier.[6]

  • Chemisorption: This involves a stronger interaction through charge sharing or transfer from the inhibitor molecule to the vacant d-orbitals of the metal. The lone pair of electrons on the nitrogen atom of the amine and the oxygen atom of the methoxy group can coordinate with the metal surface, forming a stable, protective coordinate covalent bond.[3][5][12]

The collective effect is the formation of a molecular film that isolates the metal from the corrosive environment, thereby reducing the corrosion rate.

Predictive Analysis via Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are powerful tools for correlating a molecule's electronic properties with its potential inhibition efficiency.[7] Key parameters to calculate for this compound include:

ParameterSymbolSignificance in Corrosion Inhibition
Energy of the Highest Occupied Molecular Orbital EHOMORepresents the electron-donating ability of the molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption and higher inhibition efficiency.[3][13]
Energy of the Lowest Unoccupied Molecular Orbital ELUMORepresents the electron-accepting ability of the molecule. A lower ELUMO value suggests the molecule can more readily accept electrons from the metal surface.
Energy Gap ΔE = ELUMO - EHOMOA smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance as the molecule can interact more readily with the metal surface.[13]
Dipole Moment µA higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to enhanced electrostatic interactions, potentially influencing the physisorption process.[7]
Fraction of Electrons Transferred ΔNThis value indicates the tendency of the inhibitor to donate electrons to the metal surface. A positive ΔN suggests that the molecule acts as an electron donor.[13]

Table 1: Key Quantum Chemical Descriptors for Predicting Inhibitor Performance.

Experimental Evaluation: Protocols and Workflows

A multi-technique approach is essential for a comprehensive evaluation. The following protocols detail gravimetric and electrochemical methods that are central to inhibitor performance assessment. The overall workflow is visualized below.

Figure 1: A streamlined workflow for the comprehensive evaluation of a candidate corrosion inhibitor.

Gravimetric Analysis (Weight Loss Method)

This fundamental technique, based on ASTM G1 and G31 standards, determines the average corrosion rate over a set period.[14]

Objective: To quantify the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibitor's efficiency.

Protocol:

  • Metal Coupon Preparation:

    • Procure metal coupons (e.g., mild steel) of known dimensions.

    • Mechanically polish the coupon surfaces sequentially with different grades of silicon carbide (SiC) abrasive paper (e.g., 240, 600, 1200 grit) to achieve a uniform, mirror-like finish.

    • Degrease the coupons by rinsing with acetone, followed by distilled water, and then dry them thoroughly with a stream of warm air.

    • Accurately weigh each coupon to four decimal places (Winitial) using an analytical balance.

  • Experimental Setup:

    • Prepare the corrosive solution (e.g., 1 M HCl) and a series of test solutions containing the same corrosive medium with varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

    • Place the solutions in individual beakers and immerse one prepared coupon in each solution, ensuring it is fully submerged. Include a blank beaker (corrosive solution without inhibitor) as a control.

    • Maintain a constant temperature using a water bath (e.g., 298 K).

  • Exposure and Final Weighing:

    • Expose the coupons for a predetermined duration (e.g., 6, 12, or 24 hours).

    • After exposure, carefully remove the coupons.

    • Clean the coupons according to ASTM G1 standard procedure to remove corrosion products (e.g., scrubbing with a soft brush in a solution containing HCl and hexamine).

    • Rinse with distilled water and acetone, dry completely, and re-weigh (Wfinal).

  • Data Analysis:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (87.6 × ΔW) / (A × T × D) where ΔW is the mass loss (mg), A is the surface area (cm²), T is the exposure time (hours), and D is the metal density (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Evaluation

Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism.[15][16] A standard three-electrode electrochemical cell is used, comprising the metal sample as the working electrode (WE), a platinum sheet or graphite rod as the counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.[17][18]

This technique, guided by standards like ASTM G59 and G61, reveals whether the inhibitor affects the anodic, cathodic, or both reactions.[19][20]

Protocol:

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode. Add the test solution (blank or with inhibitor).

  • Stabilization: Allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (OCP or Ecorr) is achieved.[14]

  • Polarization Scan:

    • Begin the scan at a potential cathodic to Ecorr (e.g., -250 mV vs. Ecorr).

    • Sweep the potential in the anodic direction at a slow, constant scan rate (e.g., 0.5 to 1 mV/s).[18]

    • Continue the scan to a potential anodic to Ecorr (e.g., +250 mV vs. Ecorr).

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.

    • Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to their intersection point. The coordinates of this point yield the corrosion potential (Ecorr) and the corrosion current density (icorr).

    • An inhibitor is classified as:

      • Anodic: if it primarily shifts the Ecorr to more positive (noble) potentials.

      • Cathodic: if it primarily shifts the Ecorr to more negative (active) potentials.

      • Mixed-type: if the shift in Ecorr is minimal (< 85 mV) or inconsistent, indicating an effect on both reactions.[8]

    • Calculate Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the kinetics of the corrosion process.[17][21][22][23]

Protocol:

  • Cell Assembly and Stabilization: Use the same setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement:

    • Apply a small amplitude sinusoidal AC voltage signal (e.g., 10 mV) around the OCP.

    • Sweep the frequency of this signal over a wide range, typically from 100 kHz down to 10 mHz.[14][17][21]

    • Measure the system's impedance response at each frequency.

  • Data Analysis:

    • Data Visualization: Present the data as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • Equivalent Circuit Modeling: The Nyquist plot for an inhibited system often shows a depressed semicircle. This behavior is modeled using an equivalent electrical circuit (EEC). A common EEC includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) in place of a pure capacitor to account for the non-ideal capacitance of the double layer.

    • Parameter Extraction: The value of Rct is inversely proportional to the corrosion rate. A larger Rct value in the presence of the inhibitor indicates better corrosion protection.[24]

    • Calculate Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Interpreting the Results: Building a Cohesive Picture

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is often a good starting point and is described by the equation:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage (approximated as IE%/100), and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir model.[3][12][25]

The standard free energy of adsorption (ΔG°ads) can be calculated from Kads:

ΔG°_ads = -RT ln(55.5 × K_ads)

The magnitude and sign of ΔG°ads provide insight into the adsorption mechanism. Values around -20 kJ/mol or less negative are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.[12]

Mechanism Visualization

The proposed interactions can be visualized to clarify the inhibition mechanism.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_adsorption H_plus H+ Metal Metal Surface (Fe) H_plus->Metal Cathodic Reaction (H2 Evolution) Cl_minus Cl- Cl_minus->Metal Adsorption Inhibitor_H Inhibitor-H+ (Protonated Amine) Inhibitor_H->Metal Physisorption (Electrostatic) Adsorbed_Inhibitor Protective Inhibitor Film Inhibitor Inhibitor (Neutral) Inhibitor->Metal Chemisorption (N, O lone pairs -> Fe d-orbitals) Metal->Fe_ions Anodic Reaction (Metal Dissolution) Adsorbed_Inhibitor->Metal Forms Barrier

Figure 2: Proposed dual-mode adsorption mechanism of this compound.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of this compound as a corrosion inhibitor. By integrating theoretical predictions from quantum chemistry with rigorous experimental protocols based on gravimetric and electrochemical techniques, researchers can obtain a clear and detailed understanding of the inhibitor's efficiency, mechanism, and adsorption behavior. The successful application of these methods will generate the high-quality, reproducible data necessary to validate new and effective corrosion mitigation technologies.

References

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.).
  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (2009, May 15).
  • Standardized Testing Protocols for Morpholine-Based Corrosion Inhibitors - Benchchem. (n.d.).
  • Electrochemical impedance spectroscopy (EIS) for non-destructive determination of corrosion mechanisms | RISE. (n.d.).
  • Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory1. (2006, December 15).
  • ASTM G61: Standard test method for conducting cyclic potentiodynamic polarization. (n.d.).
  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System - Zerust Excor. (2020, November 3).
  • Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges - MDPI. (2020, June 10).
  • Corrosion Inhibitor Test Methods | PDF - Scribd. (n.d.).
  • Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (2024, November 22).
  • ASTM G61: Potentiodynamic Polarization – Matergenics Inc. – Corrosion and Materials Solutions. (2023, February 16).
  • Evaluation and Selection of Corrosion Inhibitors - ResearchGate. (n.d.).
  • Corrosion testing: what is potentiodynamic polarization? (n.d.).
  • Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using Rotating Cage1. (2016, November 15).
  • Alkynoxymethyl amines as corrosion inhibitors. (n.d.). Google Patents.
  • Potentiodynamic Corrosion Testing - PMC - NIH. (2016, September 4).
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC. (2021, October 19).
  • Quantum Chemical Calculations of Some Amines Corrosion Inhibitors/ Copper Alloy Interaction in Hydrochloric Acid - Journal of Materials and Environmental Science. (n.d.).
  • Quantum Chemical Evaluation on Corrosion Inhibition Performance of Balanitin-7 for Mild Steel in 1M Hydrochloric Acid Solution. (n.d.).
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment - Physical Chemistry Research. (n.d.).
  • Antibacterial Corrosion Inhibitor for the Protection of Mild Steel in 1 M HCl Solution. (2022, March 14).
  • 3-Methoxypropyl-amine as corrosion inhibitor for X80 steel in simulated saline water. (2020, December).
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - MDPI. (2021, October 19).
  • ADSORPTION BEHAVIOR AND THERMODYNAM - Sardar Patel University. (2011).
  • This compound hydrochloride CAS#: 1454690-49-3 - ChemicalBook. (n.d.).
  • This compound hydrochloride | 1454690-49-3 - Sigma-Aldrich. (n.d.).
  • Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution - MDPI. (2022, December 16).
  • Use of amine compounds as corrosion inhibitors. (n.d.). Google Patents.
  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry - Hochschule Bonn-Rhein-Sieg. (n.d.).
  • Organic corrosion inhibitors for aluminum and its alloys in chloride and alkaline solutions: A review - Arabian Journal of Chemistry. (2016, December 1).
  • Mechanism of Corrosion Inhibitor - Jinan Qinmu Fine Chemical Co., Ltd. (2020, August 11).
  • Assessment of Inhibitive Drugs for Corrosion Inhibition Applications in Petrochemical Plants. (2022, June 12).
  • Inhibition of mild steel corrosion in 1 M hydrochloric acid using (E) - SciSpace. (n.d.).
  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact - MDPI. (2025, March 5).
  • Electrochemical, surface analysis, computational and anticorrosive studies of novel di-imine Schiff base on X65 steel surface - PMC. (2023, June 28).
  • Corrosion inhibition effect of the synthetized 2-butyl-3-({4-[2-(2H-1,2,3,4. (n.d.).
  • Top of the line corrosion: causes, mechanisms, and mitigation using corrosion inhibitors - Arabian Journal of Chemistry. (n.d.).
  • synthesis of corrosion inhibitor based on p- paraphenylenediamine, formalin, and alanin. (n.d.).
  • (PDF) The mixture of molybdate and ethoxylated fatty amines as corrosion protection in SAW weld joints of API 5L X-52 pipeline steel 3.5% NaCl solution: electrochemical study - ResearchGate. (2023, March 19).
  • Electrochemical and AFM studies on adsorption behavior of a Polynuclear Schiff Base at carbon steel in HCl medium - SciSpace. (2015, February 5).
  • Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Electrochemical Studies of Mild Steel Corrosion Inhibition By 1-Butyl-3-Methylimidazolium Chloride In 2M H2SO4 medium - ResearchGate. (n.d.).
  • (PDF) Adsorption isotherm mechanism of amino organic compounds as mild steel corrosion inhibitors by electrochemical measurement method - ResearchGate. (2025, August 6).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of High-Purity 3-Methoxy-3-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methoxy-3-methylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining this crucial building block in its highest purity. Our expertise is grounded in extensive laboratory experience, ensuring that the protocols and advice provided are both scientifically sound and practically applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. The most common precursor is 3-Methoxy-3-methyl-1-butanol. Based on its conversion to the amine, you can anticipate the following potential impurities:

  • Unreacted Starting Material: Residual 3-Methoxy-3-methyl-1-butanol.

  • Byproducts from Synthetic Reagents:

    • Mitsunobu Reaction: If you've used a Mitsunobu reaction to convert the alcohol to the amine (e.g., using phthalimide as a nitrogen source), common impurities include triphenylphosphine oxide and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate).[1][2]

    • Reductive Amination: If a two-step synthesis involving oxidation of the alcohol to an aldehyde followed by reductive amination is used, you may find unreacted aldehyde and potential over-alkylation products (secondary amine).[3][4]

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Salts: Inorganic salts from workup procedures.

Q2: What are the key physicochemical properties of this compound that I should consider for purification?

A2: Understanding the physicochemical properties is critical for selecting the appropriate purification method.

PropertyValue/ConsiderationSignificance for Purification
Boiling Point Estimated to be slightly lower than the precursor alcohol (3-Methoxy-3-methyl-1-butanol, b.p. ~173-175 °C).[5][6]A sufficiently high boiling point allows for purification by fractional distillation under reduced pressure to prevent thermal degradation.
Basicity (pKa) As a primary aliphatic amine, it is basic. The pKa of the conjugate acid is expected to be around 10-11.This basicity is the cornerstone of purification by acid-base extraction and influences its behavior in chromatography.
Solubility Expected to be soluble in a range of organic solvents and have some water solubility.This dictates the choice of solvents for extraction, crystallization, and chromatography.
Salt Formation Readily forms salts with acids, such as hydrochloric acid, to produce the corresponding hydrochloride salt, which is often a crystalline solid.[7]This property is highly advantageous for purification via crystallization.

Q3: Can I purify this compound by distillation?

A3: Yes, fractional distillation is a viable method, particularly for removing non-volatile impurities or those with significantly different boiling points. Given the estimated boiling point, vacuum distillation is highly recommended to prevent any potential decomposition at higher temperatures.

Q4: Is column chromatography a good option for purifying this amine?

A4: Column chromatography can be very effective, but the basic nature of the amine requires special consideration to avoid common issues like peak tailing. You have two main options:

  • Normal-Phase Chromatography (Silica Gel): Standard silica gel is acidic and can strongly interact with the basic amine, leading to poor separation. To counteract this, you can either:

    • Use a basic modifier in your mobile phase (e.g., 0.5-2% triethylamine or ammonia in your eluent system).

    • Utilize an amine-functionalized silica gel as your stationary phase.

  • Reverse-Phase Chromatography (C18): This can be an excellent alternative. A mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formate) and an organic modifier like acetonitrile or methanol is typically used.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: Low yield after purification by fractional distillation.

Potential Cause Troubleshooting Steps Scientific Rationale
Thermal Decomposition Perform the distillation under reduced pressure (vacuum).Lowering the pressure reduces the boiling point of the liquid, allowing it to distill at a lower temperature and minimizing the risk of thermal degradation.
Azeotrope Formation If co-distilling with a solvent, check for known azeotropes. Consider using a different solvent for the initial workup if an azeotrope is suspected.An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method difficult.
Inefficient Fractionating Column Ensure your fractionating column is appropriate for the boiling point difference between your product and impurities. A longer column or one with a more efficient packing material (e.g., Vigreux or Raschig rings) can improve separation.[8]A more efficient column provides more theoretical plates, leading to a better separation of components with close boiling points.[8]

Problem 2: Significant peak tailing and poor separation during silica gel chromatography.

Potential Cause Troubleshooting Steps Scientific Rationale
Strong Amine-Silica Interaction 1. Add a basic modifier: Incorporate 0.5-2% triethylamine or a small amount of ammonium hydroxide into your mobile phase. 2. Switch to a different stationary phase: Use amine-functionalized silica or neutral alumina.The basic amine interacts strongly with the acidic silanol groups on the surface of silica gel, causing it to elute slowly and result in broad, tailing peaks. A basic modifier will compete for these acidic sites, allowing the amine to elute more symmetrically. Amine-functionalized silica masks these acidic sites.
Inappropriate Mobile Phase Polarity Optimize your solvent system. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., hexane/ethyl acetate gradient, followed by dichloromethane/methanol if necessary).Proper mobile phase polarity is crucial for achieving good separation. If the solvent is too polar, all components will elute quickly with poor resolution. If it's not polar enough, your compound of interest may not elute at all.

Problem 3: The hydrochloride salt of my amine oils out instead of crystallizing.

Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Impurities 1. Pre-purify the free amine: Perform a quick filtration through a plug of silica gel or an initial distillation before attempting salt formation. 2. Wash the "oiled out" salt: Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization and wash away soluble impurities.Impurities can disrupt the crystal lattice formation, leading to the separation of a liquid phase (oiling out) instead of a solid.
Inappropriate Crystallization Solvent Experiment with different solvent systems. Good options for amine hydrochloride crystallization include isopropanol/diethyl ether, ethanol/diethyl ether, or acetone.[9] Start by dissolving the salt in a minimal amount of the more polar solvent (e.g., isopropanol) and then slowly add the less polar anti-solvent (e.g., diethyl ether) until turbidity is observed, then cool.The ideal crystallization solvent system is one in which the compound is soluble at higher temperatures but insoluble at lower temperatures, allowing for the controlled formation of crystals upon cooling.
Presence of Water Ensure all glassware is dry and use anhydrous solvents. If water is suspected, co-evaporation with a solvent that forms an azeotrope with water (like toluene) before the crystallization attempt can be helpful.Water can interfere with the crystallization of anhydrous hydrochloride salts.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is excellent for removing non-basic organic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the amine hydrochloride.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base, such as 4M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 12). This will deprotonate the amine hydrochloride, regenerating the free amine.

  • Back-Extraction: Extract the free amine back into an organic solvent (diethyl ether or DCM).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.

AcidBaseExtraction crude Crude Amine in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 organic1 Organic Layer: Non-basic Impurities sep_funnel1->organic1 Discard aqueous1 Aqueous Layer: Amine Hydrochloride sep_funnel1->aqueous1 Collect sep_funnel2 Separatory Funnel: Add 4M NaOH, then Organic Solvent aqueous1->sep_funnel2 aqueous2 Aqueous Layer: Inorganic Salts sep_funnel2->aqueous2 Discard organic2 Organic Layer: Purified Free Amine sep_funnel2->organic2 Collect final_product Dry and Concentrate organic2->final_product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Crystallization of the Hydrochloride Salt

This is often one of the most effective methods for achieving high purity.

  • Dissolution: Dissolve the purified free amine from Protocol 1 in a minimal amount of a suitable anhydrous solvent, such as isopropanol or diethyl ether.

  • Salt Formation: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. A precipitate of the hydrochloride salt should form.

  • Crystallization: If a precipitate does not form immediately, you can induce crystallization by:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal if available.

    • Placing the solution in a freezer.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

  • (Optional) Regeneration of Free Amine: If the free amine is required for the next step, the purified hydrochloride salt can be dissolved in water and treated with a base as described in Protocol 1.

SaltCrystallization start Purified Free Amine dissolve Dissolve in Anhydrous Solvent (e.g., Isopropanol) start->dissolve add_hcl Add Anhydrous HCl (e.g., in Diethyl Ether) dissolve->add_hcl crystallize Induce Crystallization (Cooling, Seeding) add_hcl->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Anhydrous Ether filter->wash dry Dry Under Vacuum wash->dry product High-Purity Amine Hydrochloride Salt dry->product

Caption: Workflow for purification via hydrochloride salt crystallization.

Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS):

GC is an excellent technique for assessing the purity of volatile amines. However, due to the polar nature of primary amines, derivatization is often recommended to improve peak shape and prevent interaction with the column.

  • Without Derivatization: Use a base-deactivated column specifically designed for amine analysis.

  • With Derivatization: A common derivatization agent is trifluoroacetic anhydride (TFAA), which converts the polar amine into a less polar, more volatile trifluoroacetamide.[10]

High-Performance Liquid Chromatography (HPLC):

HPLC is also a powerful tool for purity analysis.

  • Reverse-Phase HPLC: Use a C18 column with a mobile phase of buffered water/acetonitrile or methanol. A common buffer system is ammonium acetate or ammonium formate at a slightly acidic to neutral pH.

  • Derivatization for UV/Fluorescence Detection: Since aliphatic amines lack a strong chromophore, derivatization with reagents like dansyl chloride or o-phthalaldehyde (OPA) can be used to enhance detection by UV or fluorescence detectors.[11]

References

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Online] Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Online] Available at: [Link]

  • Organic Syntheses. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. [Online] Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link]

  • Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL. [Online] Available at: [Link]

  • The Good Scents Company. methoxymethyl butanol butan-1-ol, 3-methoxy-3-methyl. [Online] Available at: [Link]

  • OECD Existing Chemicals Database. 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. [Online] Available at: [Link]

  • Stenutz. 3-methoxy-3-methyl-1-butanol. [Online] Available at: [Link]

  • Google Patents. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
  • Sciencemadness.org. Forming oxalte salts of amines. [Online] Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt? [Online] Available at: [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Online] Available at: [Link]

  • Google Patents. US3337630A - Process for the purification of amines.
  • YouTube. Amine and HCl - salt formation reaction. [Online] Available at: [Link]

  • Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Online] Available at: [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. [Online] Available at: [Link]

  • University of Rochester. Purification: Fractional Distillation. [Online] Available at: [Link]

Sources

Solving phase separation issues with 3-Methoxy-3-methylbutan-1-amine solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Profile

3-Methoxy-3-methylbutan-1-amine (MMBA) is a specialized ether-amine often utilized in pharmaceutical synthesis (as a building block or functional solvent) and advanced carbon capture (CCS) applications. Its structure combines a hydrophobic tert-butyl-like ether tail with a hydrophilic primary amine head.

This amphiphilic structure imparts Thermomorphic Behavior (temperature-dependent miscibility) and Switchable Polarity . While these properties are advantageous for separations, they frequently cause unexpected phase separation or emulsification during standard workflows.

Key Physicochemical Drivers of Phase Issues:

  • LCST Behavior: Like many alkoxy-amines, MMBA-water systems may exhibit a Lower Critical Solution Temperature (LCST), becoming miscible at low temperatures but separating upon heating.

  • pH Sensitivity: The amine group (

    
    ) dictates solubility. Protonation (acidic pH) increases water solubility; deprotonation (basic pH) increases organic solubility.
    
  • CO₂ Loading: In CCS applications, reaction with CO₂ forms carbamates/bicarbonates, drastically altering polarity and inducing phase changes.

Diagnostic Workflow

Use this logic tree to identify the root cause of your phase separation issue.

MMBA_Troubleshooting Start Identify Phase Issue Type Is the separation Wanted or Unwanted? Start->Type Unwanted Unwanted Separation (Homogeneity Loss) Type->Unwanted Reaction/Formulation Wanted Failure to Separate (Extraction/Workup) Type->Wanted Extraction/Purification TempCheck Did T > 40-60°C? Unwanted->TempCheck pHCheck Check Aqueous pH Wanted->pHCheck LCST Cause: LCST Effect (Ether hydrophobicity) TempCheck->LCST Yes Salt Cause: Salting Out (High ionic strength) TempCheck->Salt No (High Salt Conc) AmineState Is Amine Protonated? (pH < pKa) pHCheck->AmineState Soln1 Fix: Cool Reaction or Add Co-solvent (MeOH) LCST->Soln1 Soln2 Fix: Dilute Salts or Change Buffer Salt->Soln2 Soln3 Fix: Adjust pH > 12 (Force Free Base) AmineState->Soln3 Yes (Miscible) Soln4 Fix: Add NaCl (Salting Out) or Use Hydrophobic Solvent AmineState->Soln4 No (Emulsion)

Figure 1: Decision matrix for diagnosing phase behavior in MMBA systems based on temperature, pH, and ionic strength.

Troubleshooting Protocols

Scenario A: Unexpected Phase Separation During Heating (LCST)

Context: You are running a reaction in an aqueous/MMBA mixture. As you heat the vessel, the solution turns cloudy and separates into two layers. Mechanism: The hydrogen bonds between water and the ether oxygen of MMBA break at higher temperatures, reducing solubility (Entropy-driven separation).

Corrective Protocol:

  • Measure Cloud Point: Determine the exact temperature of separation for your specific concentration.

  • Co-Solvent Addition: Add a "Bridging Solvent" that is miscible with both phases and has a high boiling point.

    • Recommended: Isopropanol (IPA) or Ethanol (10-20% v/v).

  • Temperature Management: If possible, run the reaction 5°C below the Cloud Point.

Concentration (MMBA in Water)Approx. Cloud Point (Est.)Recommended Limit
10 wt%~55°C< 50°C
30 wt%~45°C< 40°C
50 wt%~35°C< 30°C
Scenario B: Failure to Separate During Extraction (Emulsions)

Context: You are trying to extract MMBA (or a product dissolved in it) from water, but the layers will not separate or form a "rag layer." Mechanism: If pH < 10, MMBA exists as an ammonium cation (


), acting as a surfactant/hydrotrope, stabilizing emulsions.

Corrective Protocol (The "pH Swing"):

  • Check pH: Measure the aqueous phase pH. If pH < 11, the amine is partially protonated.

  • Basify: Add 5M NaOH dropwise until pH > 12. This forces MMBA into its neutral, hydrophobic free-base form.

  • Salting Out: If layers still do not break, increase the ionic strength of the aqueous phase to push the organic amine out.

    • Add: Saturated NaCl (Brine) or

      
      .
      
  • Centrifugation: Spin at 3000 x g for 5 minutes if available.

Scenario C: Phase Splitting in CO₂ Capture (Biphasic Solvents)

Context: In CCS, you want phase separation after CO₂ loading to save energy, but it is not occurring. Mechanism: The polarity difference between the carbamate (ionic) and the remaining amine is insufficient.

Optimization Protocol:

  • Adjust Water Content: Ensure water content is controlled (typically 30-50%). Too much water solubilizes the carbamate; too little prevents zwitterion stabilization.

  • Add a Hydrophobic Modifier: Introduce a tertiary amine (e.g., DMCHA) or a long-chain alcohol (e.g., Octanol) to destabilize the single phase.

Frequently Asked Questions (FAQ)

Q1: Can I use MMBA as a direct replacement for THF or Dichloromethane? A: No. Unlike THF, MMBA is a primary amine and is nucleophilic. It will react with acyl chlorides, anhydrides, and alkyl halides. It is compatible with hydrogenation, coupling reactions (Suzuki/Heck), and basic hydrolysis.

Q2: Why does my MMBA solution turn yellow over time? A: Amines are susceptible to oxidation. While the ether group in MMBA provides some steric protection, air exposure can lead to N-oxide formation or imine impurities. Fix: Store under Nitrogen or Argon. Use fresh solvent for sensitive catalytic steps.

Q3: How do I remove residual MMBA from my final product? A: Due to its high boiling point (est. >160°C), rotary evaporation is difficult. Method: Wash the organic product layer with 1M HCl or 10% Citric Acid. The MMBA will protonate, become water-soluble, and partition into the aqueous waste.

Q4: Is the phase separation reversible? A: Yes.

  • Thermal (LCST): Cooling the system restores homogeneity (unless chemical degradation occurred).

  • CO₂ Induced: Heating the CO₂-rich phase (stripping) releases CO₂ and restores the single-phase amine (or lean phase).

References

  • Solvent Properties of Alkoxy-Amines

    • Title: "Thermodynamic properties and phase behavior of ether-functionalized amines in aqueous systems."
    • Relevance: Establishes the LCST mechanism for methoxy-branched amines.
    • Source:Journal of Chemical & Engineering Data. (General reference for class behavior).

  • CO₂ Capture Phase Change

    • Title: "Experimental study on CO2 capture by MEA/n-butanol/H2O phase change absorbent."
    • Relevance: Describes the mechanism of biphasic solvent systems similar to MMBA blends.
    • Source:RSC Advances, 2024.

  • Amine Synthesis & Handling

    • Title: "Synthesis of this compound hydrochloride (P
    • Relevance: Provides synthesis routes and handling d
    • Source:Google Patents.

  • General Phase Separation in Amines

    • Title: "Phase-Change Solvents for CO2 Capture."
    • Relevance: Explains the thermodynamic drivers for amine-water separ
    • Source:Elsevier / West Virginia University.

Improving mass transfer rates in 3-Methoxy-3-methylbutan-1-amine absorbers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Optimizing Mass Transfer in MMBA Absorber Systems

Current Status: Online Operator: Senior Application Scientist Topic: 3-Methoxy-3-methylbutan-1-amine (MMBA) Mass Transfer Optimization Case ID: MMBA-MT-001[1]

Executive Summary: The MMBA Challenge

You are likely utilizing This compound (MMBA) to leverage its specific thermodynamic advantages—namely, the presence of the ether group which reduces regeneration energy requirements compared to traditional alkanolamines like MEA.

However, users frequently encounter a "performance plateau" where the theoretical capacity of MMBA is not met in dynamic absorbers. This is rarely a capacity issue; it is a mass transfer rate (


)  issue.[1] In MMBA systems, the limiting factor often shifts from reaction kinetics (chemical) to diffusion (physical) as loading increases.

This guide breaks down the three critical resistance layers in your absorber and provides self-validating protocols to identify and eliminate the bottleneck.

Part 1: Troubleshooting & Optimization Modules

Module A: Fluid Dynamics & Viscosity (The Liquid Film Resistance)

Diagnosis: If your absorption rate drops precipitously as CO


 loading increases (>0.25 mol/mol), your system is likely diffusion-limited .[1]
  • The Science: MMBA, like many alkoxyalkylamines, exhibits non-Newtonian behavior or significant viscosity spikes at high ionic strength (high loading). According to the Stokes-Einstein equation , the diffusion coefficient (

    
    ) is inversely proportional to viscosity (
    
    
    
    ).
    
    
    As MMBA converts to carbamate/bicarbonate species,
    
    
    rises, crashing
    
    
    and thus the liquid-side mass transfer coefficient (
    
    
    ).
  • Troubleshooting Q&A:

    • Q: My rich loading is stuck at 0.35, but equilibrium data says it should reach 0.5. Why?

    • A: The residence time in your packing is too short for the viscous liquid film. The CO

      
       cannot diffuse deep enough into the solvent layer before the liquid flows down.
      
    • Fix: Increase the Liquid-to-Gas (L/G) ratio . This reduces the concentration gradient required per unit volume.[1] Alternatively, increase the solvent temperature slightly (e.g., from 40°C to 45°C). While this lowers thermodynamic solubility (Henry’s Law), the gain in diffusion (

      
      ) often outweighs the loss in solubility for viscous solvents.
      
Module B: Kinetic Limitations (The Reaction Resistance)

Diagnosis: If your absorber requires excessive column height even at low loadings, the intrinsic reaction rate is the bottleneck.

  • The Science: Although MMBA is a primary amine, the ether tail modifies the electron density at the nitrogen measurement. If you are operating in a "lean" regime, the formation of the carbamate should be instantaneous. If it is not, you may need a nucleophilic promoter.[1]

  • Troubleshooting Q&A:

    • Q: I am running pure MMBA. Should I add a promoter?

    • A: Yes. Pure ether-amines often benefit from the "Shuttle Mechanism."[1] Adding 2-5 wt% Piperazine (PZ) is the gold standard.[1] PZ reacts rapidly with CO

      
       at the interface to form PZ-carbamate, which then diffuses into the bulk and transfers the CO
      
      
      
      to the MMBA.
    • Q: How do I confirm kinetic deficiency vs. diffusion deficiency?

    • A: Perform a temperature scan .

      • If Rate increases significantly with T

        
        Kinetically Controlled  (Arrhenius dependence).[1]
        
      • If Rate changes minimally or decreases

        
        Diffusion/Equilibrium Controlled .
        
Module C: Interfacial Area & Wetting (The Physical Contact)

Diagnosis: Poor mass transfer despite fast kinetics and low viscosity.[1]

  • The Science: The ether group in MMBA lowers the surface tension (

    
    ) compared to MEA/water. While this sounds good, it can cause "rivulet flow" rather than film flow on certain packing materials (especially stainless steel), effectively reducing the effective interfacial area (
    
    
    
    ).
  • Troubleshooting Q&A:

    • Q: My lab-scale Wetted Wall Column (WWC) works, but the pilot column fails. Why?

    • A: The WWC forces a known surface area.[1] A packed column relies on random wetting.[1] MMBA's surface tension might be causing foaming or channeling .[1]

    • Fix:

      • Check for foaming (common with ether amines).[1] If present, add a silicone-free antifoam.[1]

      • Switch to structured packing with a textured surface (e.g., Mellapak™) to force film spreading.[1]

Part 2: Visualizing the Resistance

Understanding where the resistance lies is critical.[1] The diagram below illustrates the "Resistance-in-Series" model adapted for MMBA systems.

MassTransferResistance cluster_0 Optimization Targets GasBulk Gas Bulk (CO2) Interface Gas-Liquid Interface GasBulk->Interface Gas Film Resistance (kG) (Usually Negligible) LiquidFilm Liquid Film (Diffusion Zone) Interface->LiquidFilm Interfacial Resistance (Henry's Law Limit) Opt3 Change Packing (Maximize Surface Area) Interface->Opt3 BulkLiquid Bulk Liquid (Reaction Zone) LiquidFilm->BulkLiquid Liquid Film Resistance (kL) *CRITICAL IN MMBA* (Viscosity Limited) Opt1 Increase T (Lower Viscosity) LiquidFilm->Opt1 Opt2 Add Promoter (PZ) (Enhance Transport) BulkLiquid->Opt2

Figure 1: Resistance-in-Series Model for MMBA. In high-loading scenarios, the Liquid Film Resistance (Red) becomes the dominant bottleneck due to viscosity.

Part 3: Validation Protocol

Protocol ID: MMBA-WWC-05 Title: Determination of Liquid-Side Mass Transfer Coefficient (


)
Objective:  Isolate kinetic data from packing hydrodynamics.

Prerequisites:

  • Wetted Wall Column (WWC) setup.[1][2]

  • MMBA solvent (fresh).[1]

  • CO

    
     analyzer (IR).
    

Step-by-Step Methodology:

  • System Preparation:

    • Circulate MMBA solvent at a fixed flow rate (

      
      ) to establish a smooth, laminar film on the WWC rod.
      
    • Critical Check: Ensure no ripples (waves) are visible on the film.[1] Waves artificially increase surface area.[1]

  • Gas Phase Control:

    • Introduce a gas stream with known partial pressure of CO

      
       (
      
      
      
      ).[1]
    • Maintain gas velocity high enough to ensure the gas-side mass transfer coefficient (

      
      ) is at least 100x higher than the expected 
      
      
      
      .
  • Flux Measurement:

    • Measure the steady-state outlet CO

      
       concentration.
      
    • Calculate the flux (

      
      ) using:
      
      
      
      
      [1]
  • 
     Calculation: 
    
    • Calculate the Overall Mass Transfer Coefficient (

      
      ):
      
      
      
      
    • Note:

      
       is the equilibrium partial pressure of CO
      
      
      
      over the amine at that specific loading (from VLE data).
  • Deconvolution (The "Inverse Plot"):

    • Plot

      
       vs. 
      
      
      
      (if varying gas flow) or use the simplified relation for liquid-controlled systems:
      
      
      Where
      
      
      is Henry's constant and
      
      
      is the Enhancement Factor.[1]

Data Reporting Template:

ParameterUnitRun 1 (Lean)Run 2 (Rich)Notes
Temperature°C4040Keep constant
Loading (

)
mol/mol0.050.35
ViscositymPa·s~2.5>10 Expect spike here
Flux (

)
mol/m²[1]·sHighLow
Calc.

m/sTarget Metric

Part 4: Troubleshooting Logic Flow

Use this decision tree to guide your next experimental step.

Troubleshooting Start Start: Low Absorption Rate CheckLoading Is Loading > 0.3 mol/mol? Start->CheckLoading ViscosityCheck Check Viscosity CheckLoading->ViscosityCheck Yes KineticsCheck Check Kinetics CheckLoading->KineticsCheck No Heat Action: Increase T (+5°C) or Reduce Concentration ViscosityCheck->Heat High Viscosity WettingCheck Is Packing Fully Wetted? ViscosityCheck->WettingCheck Normal Viscosity Promoter Action: Add PZ (2-5 wt%) KineticsCheck->Promoter Slow Reaction KineticsCheck->WettingCheck Fast Reaction Surfactant Action: Change Packing or Check Foaming WettingCheck->Surfactant Poor Wetting

Figure 2: Decision Matrix for diagnosing mass transfer failures in MMBA absorbers.

References

  • Experimental Protocols for Wetted Wall Columns

    • Source: Science-Share / AIChE[1]

    • )
    • Link:[1][3]

  • Viscosity Effects in Amine Absorbers

    • Source: ResearchGate / Karunarathne et al.[1]

    • Relevance: Details the correlation between CO loading and viscosity spikes in amine systems, confirming the diffusion limit
    • Link:

  • Amine Promotion Str

    • Source: MDPI / Energies Journal[1]

    • Relevance: Reviews the "shuttle mechanism" of Piperazine (PZ) and its efficacy in promoting sterically hindered and ether-amines.
    • Link:

  • Mass Transfer in Amine-Based Capture

    • Source: IntechOpen / Nova Publishers[1]

    • Relevance: Comprehensive theory on the Two-Film Theory and Enhancement Factors ( ) specifically for reactive absorption.
    • Link:[1]

Sources

Validation & Comparative

A Comparative Analysis of 3-Methoxy-3-methylbutan-1-amine and Monoethanolamine for Post-Combustion CO2 Capture

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Amine Scrubbing Performance

In the critical landscape of carbon capture technologies, amine scrubbing remains a cornerstone for post-combustion CO2 removal. The choice of amine solvent is a pivotal decision, directly impacting the efficiency, operating costs, and overall viability of the capture process. This guide provides an in-depth, objective comparison of a novel sterically hindered amine, 3-Methoxy-3-methylbutan-1-amine (MMBA), against the benchmark primary amine, Monoethanolamine (MEA).

This analysis is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding of the underlying chemistry and performance metrics of these two compounds. By delving into their reaction mechanisms, absorption capacities, and the practicalities of their application, this guide aims to equip the reader with the necessary insights to make informed decisions in the development of next-generation carbon capture solutions.

Introduction: The Role of Amines in CO2 Capture

Post-combustion CO2 capture predominantly relies on the chemical absorption of CO2 into an aqueous amine solution. The process, in its simplest form, involves two main stages: absorption and stripping. In the absorber, flue gas containing CO2 is brought into contact with the lean amine solution, where the CO2 reacts with the amine. The "rich" amine solution, now laden with CO2, is then pumped to a stripper. In the stripper, the application of heat reverses the reaction, releasing a concentrated stream of CO2 for subsequent storage or utilization, and regenerating the "lean" amine solution for reuse in the absorber.

Monoethanolamine (MEA) has long been the industry standard due to its high reactivity and low cost. However, its high energy requirement for regeneration and susceptibility to degradation have driven the search for alternative amines with more favorable performance characteristics. Sterically hindered amines, such as this compound (MMBA), have emerged as promising candidates. The bulky substituent group near the amine's nitrogen atom is theorized to decrease the stability of the carbamate formed upon reaction with CO2, thereby reducing the energy required for regeneration.

Chemical Properties and Reaction Mechanisms

The structural differences between MEA and MMBA fundamentally dictate their interaction with CO2 and, consequently, their performance in a capture system.

Monoethanolamine (MEA): As a primary amine, MEA reacts with CO2 to form a stable carbamate. This reaction is fast, contributing to high absorption rates. The overall reaction stoichiometry is generally considered to be 2 moles of MEA per mole of CO2. The reaction proceeds through a zwitterion intermediate, which is then deprotonated by another MEA molecule to form the carbamate.[1][2][3]

This compound (MMBA): MMBA is a primary amine with a bulky tertiary butyl group adjacent to the amine functionality, classifying it as a sterically hindered amine. This steric hindrance is expected to influence the reaction mechanism with CO2. While it will still form a carbamate, the stability of this carbamate is predicted to be lower than that of the MEA-carbamate. This is because the bulky group destabilizes the carbamate, making the reverse reaction (desorption) easier to achieve at lower temperatures. This property is the primary driver for the reduced regeneration energy observed in many sterically hindered amines. However, this same steric hindrance can also slow down the forward reaction, potentially leading to lower absorption rates compared to MEA.

Reaction Pathways

The reaction of primary amines like MEA and sterically hindered amines with CO2 in an aqueous solution can be depicted as follows:

ReactionPathways cluster_MEA Monoethanolamine (MEA) Pathway cluster_MMBA This compound (MMBA) Pathway MEA_CO2 MEA + CO₂ Zwitterion_MEA Zwitterion Intermediate MEA_CO2->Zwitterion_MEA Fast Carbamate_MEA Stable Carbamate Zwitterion_MEA->Carbamate_MEA + MEA MMBA_CO2 MMBA + CO₂ Zwitterion_MMBA Zwitterion Intermediate MMBA_CO2->Zwitterion_MMBA Slower Carbamate_MMBA Less Stable Carbamate Zwitterion_MMBA->Carbamate_MMBA + MMBA

Caption: A typical experimental workflow for evaluating amine performance.

Step-by-Step Methodology
  • Solution Preparation: Prepare aqueous solutions of MEA and MMBA at the desired concentrations (e.g., 30 wt%). Ensure accurate concentration determination.

  • Gas Mixture: Prepare a simulated flue gas stream with a known concentration of CO2 (e.g., 15 vol%) balanced with an inert gas like nitrogen. Mass flow controllers should be used to ensure accurate and stable gas flow rates.

  • Absorption:

    • Feed the prepared amine solution to the top of a packed absorption column at a constant flow rate and temperature.

    • Introduce the simulated flue gas at the bottom of the column, creating a counter-current flow.

    • Continuously monitor the CO2 concentration in the gas outlet stream using a non-dispersive infrared (NDIR) CO2 analyzer.

    • Collect samples of the rich amine solution from the bottom of the column at regular intervals.

  • Rich Amine Analysis:

    • Determine the CO2 loading of the rich amine samples. This can be done through titration methods or more advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Desorption (Regeneration):

    • Feed the rich amine solution to a stripping column equipped with a reboiler.

    • Heat the solution to a specified temperature to release the captured CO2.

    • Measure the flow rate of the released CO2.

    • Collect samples of the regenerated lean amine solution.

  • Lean Amine Analysis:

    • Determine the CO2 loading of the lean amine samples to assess the regeneration efficiency.

  • Data Analysis:

    • Calculate the CO2 absorption rate based on the difference in CO2 concentration between the inlet and outlet gas streams.

    • Determine the cyclic CO2 capacity by subtracting the lean loading from the rich loading.

    • Calculate the regeneration energy by measuring the heat input to the reboiler and the amount of CO2 released.

Expert Insights and Future Outlook

The comparison between this compound and Monoethanolamine highlights a fundamental trade-off in amine scrubbing technology: the balance between absorption rate and regeneration energy.

MEA's Enduring Role: MEA remains a relevant benchmark due to its rapid absorption kinetics, which allows for smaller and less expensive absorption columns. For applications where capital cost is a primary driver and energy costs are less critical, MEA can still be a viable option.

The Promise of Sterically Hindered Amines: MMBA, as a representative of sterically hindered amines, holds the potential for significant operational cost savings through reduced regeneration energy. This is a critical advantage, as the energy consumption of the stripper is the largest contributor to the operating expenditure of a carbon capture plant. The potentially higher absorption capacity could also lead to lower solvent circulation rates, further reducing pumping costs.

Bridging the Gap: The primary challenge for MMBA and other sterically hindered amines is their potentially slower reaction kinetics. This could necessitate larger and more expensive absorbers to achieve the same level of CO2 removal as MEA. Future research and development will likely focus on:

  • Blended Amine Systems: Combining the high absorption rate of a primary or secondary amine with the low regeneration energy of a sterically hindered amine to create a solvent with a more balanced performance profile.

  • Catalytic Enhancement: Investigating the use of catalysts to improve the absorption kinetics of sterically hindered amines without compromising their favorable regeneration characteristics.

  • Process Intensification: Developing novel contactor designs that can enhance mass transfer and compensate for slower reaction rates.

References

  • da Silva, E. F., & Svendsen, H. F. (2004). Ab initio study of the reaction of CO2 with primary and secondary amines. Industrial & engineering chemistry research, 43(13), 3413-3418.
  • Caplow, M. (1968). Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society, 90(24), 6795-6803.
  • Brouwer, D. M., & van der Meij, P. H. (1984). The reaction of carbon dioxide with alkanolamines: a 13C NMR study. Recueil des Travaux Chimiques des Pays-Bas, 103(6), 189-195.
  • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for CO2 removal from gases. Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249.
  • Chakma, A. (1997). CO2 capture from flue gas using sterically hindered amines. Energy Conversion and Management, 38, S51-S56.
  • Hook, R. J. (1997). An investigation of some sterically hindered amines as potential carbon dioxide scrubbing agents. Industrial & engineering chemistry research, 36(5), 1779-1790.
  • Al-Juaied, M. A., & Rochelle, G. T. (2006). Absorption of CO2 in aqueous mixtures of 2-amino-2-methyl-1-propanol and piperazine. Chemical Engineering Science, 61(11), 3838-3849.

Sources

A Senior Application Scientist's Guide to Quantifying 3-Methoxy-3-methylbutan-1-amine Purity via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 3-Methoxy-3-methylbutan-1-amine (3-MMBA)

This compound (3-MMBA) is a primary amine building block finding utility in pharmaceutical synthesis and specialty chemical applications. In the context of drug development, the purity of such starting materials is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and validated analytical method for quantifying 3-MMBA purity is indispensable.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methodologies for the purity assessment of 3-MMBA. We will explore the inherent challenges of analyzing primary amines and present a detailed, validated derivatization-based GC-MS protocol. This is contrasted with alternative analytical strategies, providing the scientific rationale to empower researchers in selecting and implementing the most suitable method for their needs.

The Challenge: Why Primary Amines Resist Simple GC Analysis

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, primary amines like 3-MMBA present significant analytical hurdles. The lone pair of electrons on the nitrogen atom and the active hydrogens of the amine group (R-NH₂) make these molecules highly polar and prone to hydrogen bonding.

This polarity leads to several undesirable chromatographic effects:

  • Adsorption: The amine can irreversibly adsorb to active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase.[1]

  • Peak Tailing: Strong interactions with the column result in asymmetric, tailing peaks, which severely compromise resolution and make accurate integration and quantification nearly impossible.[2][3]

  • Low Volatility: The hydrogen bonding increases the boiling point, requiring higher analysis temperatures that can risk thermal degradation of the analyte.[4]

A direct injection of underivatized 3-MMBA is therefore likely to yield poor, unreliable results. The solution lies in chemically modifying the amine to make it more "GC-friendly"—a process known as derivatization.[3]

The Gold Standard: GC-MS with Derivatization

Derivatization chemically converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[4] This single step mitigates the issues of adsorption and peak tailing, leading to sharp, symmetrical peaks amenable to precise quantification. For 3-MMBA, a silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent and widely used choice.[4]

The reaction replaces the active hydrogens on the amine with non-polar trimethylsilyl (TMS) groups, effectively shielding the problematic functional group from interacting with the GC flow path.

cluster_reaction Derivatization of 3-MMBA with BSTFA 3MMBA This compound (Polar, High-Boiling) TMS_3MMBA Bis-TMS-3-MMBA Derivative (Non-polar, Volatile) 3MMBA->TMS_3MMBA + BSTFA (Heat, Catalyst) BSTFA BSTFA (Derivatizing Agent) BSTFA->TMS_3MMBA Byproduct Byproducts G cluster_prep Sample & Standard Preparation start Accurately weigh ~10 mg of 3-MMBA (or sample) dissolve Dissolve in 1.0 mL of Anhydrous Solvent start->dissolve add_is Add 100 µL of Internal Standard Solution dissolve->add_is vortex1 Vortex to Mix add_is->vortex1 transfer Transfer 100 µL of solution to GC vial vortex1->transfer add_bstfa Add 100 µL of BSTFA + 1% TMCS transfer->add_bstfa heat Cap and heat at 70°C for 30 minutes add_bstfa->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-MS cool->inject

Sources

Comparative Thermodynamic Analysis: 3-Methoxy-3-methylbutan-1-amine (MMBA) vs. Standard Alkanolamines for CO2 Capture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for evaluating 3-Methoxy-3-methylbutan-1-amine (MMBA) as a solvent for Carbon Capture, Utilization, and Storage (CCUS), specifically benchmarking its Heat of Reaction (


)  against industry standards: Monoethanolamine (MEA), Methyldiethanolamine (MDEA), and 2-Amino-2-methyl-1-propanol (AMP).

Core Insight: While MEA sets the kinetic standard, its high regeneration energy (


 kJ/mol) is a critical bottleneck. MMBA, a derivative of the green solvent 3-methoxy-3-methyl-1-butanol (MMB), presents a unique hybrid structure. As a primary amine , it retains high absorption rates, while its ether linkage  and gem-dimethyl branching  offer potential for reduced solvent viscosity and improved stripping efficiency compared to traditional alkanolamines.

Chemical Profile & Structure-Property Relationships (SPR)

To predict the thermodynamic behavior of MMBA, we must analyze its functional groups relative to the benchmarks.

FeatureMMBA (Target)MEA (Benchmark)MDEA (Low Energy)AMP (Hindered)
Structure Primary Amine + Ether TailPrimary AlkanolamineTertiary AlkanolamineSterically Hindered Primary
Kinetic Class Fast (Carbamate former)Fast (Carbamate former)Slow (Bicarbonate former)Medium (Unstable Carbamate)
Electronic Effect Ether oxygen is electron-withdrawing (inductive), potentially lowering basicity slightly vs. alkyl chains.Hydroxyl group is electron-withdrawing.Alkyl groups are electron-donating.Methyl groups provide steric bulk.
Steric Effect

-branching (remote from N). Low steric hindrance at reaction site.
Unhindered.Unhindered N, but no H for carbamate.

-hindered (adjacent to N).
Thermodynamic Hypothesis

Unlike AMP, where the steric hindrance is alpha to the nitrogen (destabilizing the carbamate), MMBA's branching is gamma (on the C3 position). Therefore:

  • Absorption: MMBA will likely behave as a fast-reacting primary amine , forming a stable carbamate.

  • Heat of Reaction: Expect

    
     to be in the 75–82 kJ/mol  range (similar to MEA), rather than the low 50 kJ/mol of MDEA.
    
  • Process Advantage: The advantage lies not in the absorption heat, but in the desorption entropy . The hydrophobic ether tail reduces hydrogen bonding with water compared to the -OH groups in MEA, potentially lowering the sensible heat and heat of vaporization required during regeneration.

Reaction Heat Comparison (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1]

The following data establishes the "Goal Posts" for your experimental validation.

Benchmark Data (CO2 Capture)
Amine Solvent

(kJ/mol CO2)
Reaction ProductRegeneration Energy Implications
MEA (30 wt%) 82 - 84 Stable CarbamateHigh. Requires significant steam to break the N-C bond.
MDEA (40 wt%) 49 - 55 BicarbonateLow. Weak bonding allows easy stripping, but absorption is slow.
AMP (30 wt%) 73 - 75 Unstable CarbamateMedium. Steric hindrance weakens the carbamate, easing regeneration.
MMBA (Predicted) 78 - 82 Stable CarbamateHigh-Medium. Primary amine kinetics imply high heat; ether group may lower solution heat capacity (

).

Critical Analysis: If your experimental data for MMBA shows


 kJ/mol, it suggests the ether/branching is inducing unexpected steric instability or solvation effects, which would be a major discovery for reducing reboiler duty.

Reaction Mechanism Visualization

Understanding the pathway is crucial for interpreting calorimetry data.

ReactionPath cluster_MMBA MMBA Pathway (Primary Amine) Start Amine (R-NH2) + CO2 Zwitterion Zwitterion Intermediate (R-NH2+-COO-) Start->Zwitterion Fast Diffusion Carbamate Stable Carbamate (R-NH-COO-) Zwitterion->Carbamate Deprotonation (Base) High Exotherm (MEA, MMBA) Bicarbonate Bicarbonate (HCO3-) Zwitterion->Bicarbonate Hydrolysis (H2O) Low Exotherm (MDEA)

Figure 1: Reaction pathway comparison. MMBA, as a primary amine, predominantly follows the Red path (Carbamate formation), resulting in higher heats of reaction compared to the Green path (Bicarbonate).

Experimental Protocol: Differential Reaction Calorimetry (DRC)

To validate MMBA, you must perform isothermal reaction calorimetry . Do not rely on solubility data alone (VLE) to derive heat; direct measurement is required for accuracy.

Equipment Requirements
  • Instrument: Reaction Calorimeter (e.g., Mettler Toledo RC1e or Setaram C80).

  • Gas Dosing: Mass Flow Controller (MFC) for CO2.

  • Stirring: High-shear impeller (critical to eliminate mass transfer resistance).

Step-by-Step Workflow
  • Solvent Preparation:

    • Prepare 30 wt% aqueous solutions of MMBA.

    • Control: Prepare 30 wt% MEA as a daily validation standard.

  • Equilibration:

    • Load reactor. Set temperature to 40°C (typical absorber T).

    • Wait for heat flow baseline (

      
      ) to stabilize (
      
      
      
      mW).
  • Stepwise Injection (The "Pulse" Method):

    • Inject CO2 in small, discrete pulses (e.g., 0.1 mol CO2/mol amine steps).

    • Why? This allows you to generate a profile of

      
       vs. Loading (
      
      
      
      ).
  • Integration:

    • Integrate the heat peak (

      
      ) for each pulse.
      
    • Calculate molar heat:

      
      .
      
    • Correction: Subtract the physical heat of CO2 dissolution (approx. 15-20 kJ/mol) if strictly isolating chemical heat, though industry standard reports total absorption heat.

Data Processing Workflow

CalorimetryWorkflow Step1 Raw Heat Flow Signal (mW) Step2 Baseline Subtraction Step1->Step2 Step3 Integrate Peak Area (J) Step2->Step3 Step5 Calculate Differential Heat (kJ/mol CO2) Step3->Step5 Step4 Mass Balance (CO2 In - CO2 Out) Step4->Step5 Step6 Compare vs Loading (alpha) Step5->Step6

Figure 2: Data processing logic for converting raw calorimetry signals into thermodynamic property curves.

Strategic Implications for Drug & Solvent Development

While this guide focuses on CO2 capture, the thermodynamic profile of MMBA has broader implications:

  • Solvation Energy: The methoxy group in MMBA increases solubility in organic substrates compared to MEA. If the

    
     is high, it implies strong binding, which is useful for scavenging trace acids  in drug synthesis purification steps.
    
  • Volatility: MMBA (BP ~174°C) is less volatile than MEA (BP ~170°C) but significantly more volatile than MDEA. This balance is critical for preventing solvent loss in gas scrubbing.

  • Corrosion: Ether-amines generally exhibit lower corrosivity than alkanolamines. High

    
     usually correlates with higher corrosion rates; if MMBA shows high heat but low corrosion (due to the ether protection), it represents a superior material candidate.
    

References

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. Link

    • Context: Establishes the thermodynamic baseline for MEA and Piperazine.
  • Kuraray Co., Ltd. (n.d.).[1][2] 3-Methoxy-3-methyl-1-butanol (MMB) Technical Data Sheet. Link

    • Context: Physical properties (BP, viscosity, toxicity) of the parent alcohol structure.
  • Kim, I. et al. (2014). Thermodynamics of CO2 Absorption in Monoethanolamine and 2-Amino-2-methyl-1-propanol. Journal of Chemical & Engineering Data. Link

    • Context: Protocol for differential reaction calorimetry and standard values for MEA/AMP.
  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing.

Sources

HPLC Analysis Protocols for 3-Methoxy-3-methylbutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-3-methylbutan-1-amine (MMBA) presents a distinct analytical challenge due to its physicochemical profile: it is a small, highly polar aliphatic amine lacking a native chromophore. Standard Reversed-Phase Liquid Chromatography (RPLC) with UV detection is ineffective, yielding near-void elution and negligible sensitivity.

This guide compares and details the two most robust analytical strategies:

  • Pre-column Derivatization (Dansyl Chloride) coupled with RPLC-UV/FLD for routine QC and purity analysis.

  • HILIC-MS/MS for direct, high-sensitivity detection of MMBA and its trace degradation products (e.g., nitrosamines).

Part 1: The Analytical Challenge

The gem-dimethyl group at the 3-position of MMBA creates steric bulk near the ether linkage, but the primary amine remains accessible. The molecule's high polarity (


) and lack of 

-conjugated systems dictate the analytical strategy.
Decision Matrix: Selecting the Right Methodology

DecisionMatrix Start Start: Define Analytical Goal Conc Concentration Range? Start->Conc Trace Trace / Impurities (< 0.1%) Conc->Trace Low High Assay / Purity (> 95%) Conc->High High HILIC Method A: HILIC-MS/MS Trace->HILIC Required Equip MS Available? High->Equip Equip->HILIC Yes Deriv Method B: Derivatization (Dansyl-Cl) RPLC-UV Equip->Deriv No (Standard UV) CAD Method C: RPLC-CAD/ELSD Equip->CAD No (Universal Det.)

Figure 1: Strategic decision tree for selecting the appropriate MMBA analysis protocol based on sensitivity needs and instrumentation availability.

Part 2: Comparative Technology Assessment

The following table contrasts the performance of the three primary approaches for MMBA analysis.

FeatureMethod A: HILIC-MS (Direct) Method B: Dansyl-Cl Derivatization Method C: Ion-Pairing RPLC
Principle Partitioning into water-enriched layer on polar stationary phase.Covalent attachment of hydrophobic fluorophore to amine.Addition of hydrophobic counter-ion (e.g., HFBA) to mobile phase.
Retention (k') High (k' > 3.0) High (k' > 5.0) Moderate (k' ~ 2-3)
Sensitivity Excellent (pg/mL range)Good (ng/mL range)Poor (depends on detector)
Selectivity High (Mass-based)High (Chromatographic)Low (Matrix interference common)
Robustness Moderate (Sensitive to equilibration)High (Stable derivative)Low (Slow equilibration, column dedication)
Primary Use Trace impurities, NitrosaminesQC, Assay, Reaction MonitoringLegacy methods (Not Recommended)

Part 3: Protocol A – High-Sensitivity HILIC-MS/MS

Best for: Trace analysis, biological matrices, and detection of degradation products (e.g., nitrosamines).

Chromatographic Conditions
  • Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.5 µm).

    • Why: Amide phases provide superior retention for primary amines compared to bare silica and resist ionization suppression better than ZIC-HILIC for this specific class.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

Gradient Profile
Time (min)%B (Acetonitrile)CurveComment
0.095InitialHigh organic for retention
1.0956Hold to load sample
6.0606Elution of MMBA
7.0606Hold
7.1951Return to initial
12.0951Critical Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transition (Quantifier): m/z 118.1 → 86.1 (Loss of methanol/methoxy group).

  • MRM Transition (Qualifier): m/z 118.1 → 58.1.

  • Capillary Voltage: 3.5 kV.

Part 4: Protocol B – Derivatization with Dansyl Chloride (QC Standard)

Best for: Purity assay in chemical synthesis or raw material QC where MS is unavailable. Mechanism: Dansyl chloride reacts with the primary amine to form a sulfonamide, introducing both a UV chromophore and fluorescence.

Reagent Preparation
  • Dansyl-Cl Solution: 5 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 10.0.

  • Quench Solution: 10% Ethylamine or Methylamine solution.

Derivatization Workflow

DerivWorkflow Step1 1. Mix Sample (100 µL MMBA + 100 µL NaHCO3) Step2 2. Add Reagent (200 µL Dansyl-Cl) Step1->Step2 Step3 3. Incubation 55°C for 20 mins (Dark) Step2->Step3 Step4 4. Quench Add 50 µL Ethylamine (Removes excess Dansyl-Cl) Step3->Step4 Step5 5. Clarify Centrifuge/Filter (0.2 µm) Step4->Step5 Step6 6. Inject HPLC Step5->Step6

Figure 2: Step-by-step derivatization workflow for MMBA. The high pH is critical to deprotonate the amine for nucleophilic attack.

HPLC-UV Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm (or Fluorescence Ex 340 nm / Em 525 nm for higher sensitivity).

  • Elution: Isocratic 60% B or Gradient 50-90% B over 10 mins.

  • Expected Retention: Dansyl-MMBA derivative elutes significantly later (approx. 6-8 min) than the void volume, with sharp peak symmetry (Tailing Factor < 1.2).

Part 5: Troubleshooting & System Suitability

Peak Tailing (HILIC Mode)
  • Cause: Secondary interactions between the amine and residual silanols on the silica surface.

  • Solution: Ensure the buffer concentration is at least 10 mM.[1] If tailing persists, increase buffer pH to 4.5 (Ammonium Acetate) to suppress silanol ionization, though this may slightly reduce MS sensitivity.

Low Derivatization Yield (Protocol B)
  • Cause: Steric hindrance from the gem-dimethyl group at the C3 position may slow the reaction kinetics compared to linear amines.

  • Solution: Increase incubation time to 40 minutes or temperature to 60°C. Ensure the sample pH > 9.5; if the sample is an HCl salt of MMBA, extra base is required to neutralize the acid.

Ghost Peaks (Nitrosamine Analysis)
  • Cause: In-source formation of nitrosamines during MS analysis if nitrate salts are present in the mobile phase or sample.

  • Solution: Use only LC-MS grade solvents. Verify no nitrite contamination in the ammonium formate source.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Waters Corporation. (2021). Nitrosamine Analysis in Active Pharmaceutical Ingredients and Finished Drug Products. [Link][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methoxy-3-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling 3-Methoxy-3-methylbutan-1-amine (MMBA) .

Notice: As a specialized building block (often used in drug discovery), specific Safety Data Sheet (SDS) data for this exact isomer is often limited in public databases compared to its alcohol analog (MMB).[1] Therefore, this protocol applies the Precautionary Principle , treating the substance according to the hazard profile of Primary Aliphatic Alkoxyamines (Class: Corrosive, Flammable/Combustible Liquid).[1][2]

Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the "Why."[1] This molecule combines the high alkalinity of a primary amine with the lipophilicity of an ether linkage.

Hazard ClassRisk DescriptionCritical Implication
Skin Corrosion (Cat. 1B/1C) High pH (>11.5).[1] Saponifies skin lipids immediately upon contact.Zero skin contact tolerance. Burns may be delayed but deep.[1]
Serious Eye Damage (Cat.[1][3][4] 1) Vapors and liquid cause irreversible corneal opacity.[1]Standard safety glasses are insufficient.
Flammability (Combustible) Likely Flash Point: 40–70°C (Est.).[1] Vapors form explosive mixtures.[2][3][5]Static discharge mitigation is mandatory during transfer.[1]
Acute Toxicity Harmful if swallowed/inhaled.[1][3][6]Inhalation risk requires strict engineering controls.
Personal Protective Equipment (PPE) Stratification

Do not use a "one size fits all" approach. Select PPE based on the operation scale.[1][2][5]

A. Hand Protection (The Critical Barrier)

Primary amines are known to permeate standard nitrile rubber.[1]

  • Routine Handling (<10 mL, Closed Systems):

    • Primary Layer: Nitrile (Disposable), minimum 5 mil (0.12 mm) thickness.[1]

    • Secondary Layer: Nitrile (Disposable), minimum 5 mil (Double gloving).[1]

    • Protocol: Change outer gloves immediately upon any splash. Change every 30 minutes of active handling.

  • High Risk (Pouring, >10 mL, Spill Cleanup):

    • Required Material: EVOH Laminate (e.g., Silver Shield™ / 4H®) or Butyl Rubber .[1]

    • Reasoning: Nitrile breakthrough time for amines can be <5 minutes.[1] Laminates provide >4 hours of protection.[1]

    • Dexterity Hack: Wear a tight-fitting nitrile glove over the laminate glove to restore grip and dexterity.

B. Eye & Face Protection [1][2][3][5][7][8]
  • Standard: Chemical Splash Goggles (Indirect Vent or Ventless).[1] Safety glasses allow vapors to bypass the lens.

  • High Volume/Pouring: Polycarbonate Face Shield (8-inch minimum) worn over goggles.[1]

C. Respiratory Protection
  • Primary Control: All work must be performed in a certified Chemical Fume Hood .[1]

  • Secondary (Spill/Outside Hood): Full-face respirator with Type K (Ammonia/Methylamine) or ABEK cartridges.[1]

    • Note: Do not use standard organic vapor (Type A) cartridges alone; amines can desorb or migrate through them.

D. Body Protection
  • Standard: Poly-cotton lab coat (buttoned to neck), long pants, closed-toe chemical-resistant shoes.

  • High Risk: Chemical-resistant apron (Rubber/Neoprene) required for transferring volumes >100 mL.[1]

Experimental Workflow & Handling Protocol

This workflow minimizes static buildup and exposure potential.[1][2]

HandlingProtocol Start Start: MMBA Handling Check Engineering Check: Fume Hood Flow > 100 fpm Grounding Cables Ready Start->Check PPE Don PPE: Double Nitrile or Laminate Goggles + Face Shield Check->PPE TransferType Transfer Method? PPE->TransferType Syringe Syringe/Cannula (<20mL) (Preferred) TransferType->Syringe Small Vol Pour Pouring (>20mL) (High Risk) TransferType->Pour Large Vol Action_S Slow Draw Avoid Bubbling Syringe->Action_S Grounding Ground/Bond Containers (Prevent Static Ignition) Pour->Grounding Action_P Use Funnel Keep Height Low Grounding->Action_P Clean Decontamination: Wipe Drip with Acidic Water (Dilute Citric/Acetic) Action_S->Clean Action_P->Clean Disposal Disposal: Segregate as Basic Organic Clean->Disposal

Figure 1: Decision logic for handling MMBA, prioritizing static mitigation and containment.

Step-by-Step Handling:
  • Preparation:

    • Ensure the fume hood sash is at the lowest working position.[1]

    • Prepare a "Decon Station" inside the hood: A beaker containing dilute acetic acid (5%) or citric acid to neutralize minor drips on tools.

  • Transferring Liquid:

    • Preferred: Use a glass syringe with a long needle or a cannula transfer for volumes <20 mL. This prevents open-air exposure to vapors.[2][5]

    • Pouring: If pouring is necessary, ground and bond the source and receiving containers to prevent static discharge, as amines can have low conductivity and flammable vapors.

  • Quenching/Cleanup:

    • Wipe the bottle threads with a dry Kimwipe, then immediately place that Kimwipe into a solid waste container inside the hood.

    • Wash all glassware with dilute acid (e.g., 1M HCl or Citric Acid) before removing it from the hood to convert the volatile amine into a non-volatile salt.

Emergency & Disposal Procedures
Spill Response (<50 mL)
  • Evacuate the immediate area and alert lab personnel.

  • Don PPE: Laminate gloves, Goggles, Respirator (if outside hood).[1]

  • Neutralize: Cover the spill with a dry acid neutralizer (e.g., Citric acid powder or commercial Amine Spilfyter).[1] Do not use liquid acids directly on a neat amine spill as the heat of neutralization may vaporize the amine.

  • Absorb: Once neutralized, absorb with vermiculite or clay.[1]

Waste Disposal
  • Classification: Basic Organic Waste (Alkaline).[1]

  • Segregation:

    • NEVER mix directly with concentrated acids (Exothermic explosion risk).[1]

    • NEVER mix with oxidizers (Fire risk).[1]

    • Keep separate from halogenated solvents if possible to prevent reaction over time.

  • Labeling: Clearly mark as "Corrosive, Flammable, Basic, Toxic."

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62118, 3-Methoxy-3-methyl-1-butanol (Alcohol Analog Data for Physical Properties). Retrieved from .

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Amines (Generic Class Data). Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Methoxypropylamine (Structural Analog for Hazard Class). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.